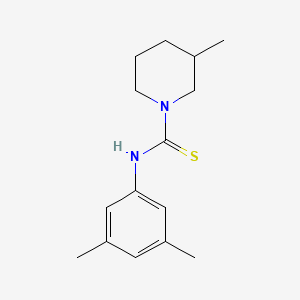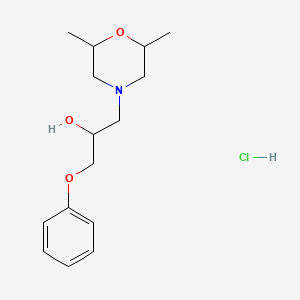
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a potent feed attractant that has been used in aquaculture, poultry, and livestock industries to enhance feed intake and improve growth performance. In addition, DMPT has been studied for its potential therapeutic effects on various physiological and biochemical processes in animals.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide is not fully understood. However, it is believed that N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide acts on the olfactory receptors in the nasal epithelium of animals, stimulating the release of neuropeptides that enhance feed intake and improve growth performance. N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide may also act on various biochemical and physiological pathways in animals, including the immune system and oxidative stress response.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects in animals. In fish, N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide has been shown to increase the activity of digestive enzymes, improve the absorption of nutrients, and enhance the immune response. In poultry, N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide has been shown to improve growth performance, increase feed intake, and reduce the incidence of respiratory diseases. In addition, N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide has been shown to have antioxidant and anti-inflammatory effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide has several advantages as a research tool. It is a potent feed attractant that can be used to enhance feed intake and improve growth performance in animals, making it an ideal tool for studying the effects of nutrition on animal physiology and metabolism. N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide is also relatively safe and non-toxic, making it a suitable tool for use in laboratory experiments.
However, there are also limitations to the use of N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide in laboratory experiments. N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide is a synthetic compound that may not accurately reflect the effects of natural feed attractants on animal physiology and metabolism. In addition, the effects of N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide may vary depending on the species, age, and nutritional status of the animals being studied.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide. One area of research is the development of new synthesis methods for N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide that are more efficient and cost-effective. Another area of research is the identification of the exact mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide and its effects on various biochemical and physiological pathways in animals. Additionally, future research could focus on the potential therapeutic effects of N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide in humans, including its anti-inflammatory and antioxidant effects.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide has been extensively studied for its potential applications in various fields. In aquaculture, N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide has been used as a feed attractant to enhance feed intake and improve growth performance in fish and shrimp. N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide has also been studied for its potential therapeutic effects on various physiological and biochemical processes in animals, including anti-inflammatory, antioxidant, and immunomodulatory effects.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-11-5-4-6-17(10-11)15(18)16-14-8-12(2)7-13(3)9-14/h7-9,11H,4-6,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRSSVQGFDUBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4085127.png)
![N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4085135.png)
![3-chloro-4-{[1-(4-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4085152.png)

![4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone](/img/structure/B4085159.png)

![ethyl 2-[(cyclohexylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4085171.png)


![1-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopentanecarboxamide](/img/structure/B4085193.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4085203.png)
![5-(2-furyl)-7-(trifluoromethyl)-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4085217.png)

![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4085242.png)